4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C20H18ClN5O2S and its molecular weight is 427.91. The purity is usually 95%.
BenchChem offers high-quality 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
c-Met Kinase Inhibition for Cancer Therapy
This compound has been identified as a potential inhibitor of c-Met kinase, an enzyme that is often overexpressed in various cancers and associated with poor prognosis. It has shown promising results in inhibiting c-Met kinase activity, which could lead to the development of new cancer therapies .
Antitumor Activity Against Cancer Cell Lines
The compound has exhibited excellent antitumor activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). This suggests its potential use in targeted cancer treatments .
Molecular Docking Studies for Drug Design
Molecular docking studies have been performed with this compound to understand its binding modes with the DNA active site. This information is crucial for the design and optimization of new drugs with improved efficacy and reduced side effects .
DNA Intercalation Activities
The compound’s derivatives have been studied for their DNA intercalation activities, which is a mechanism by which certain molecules can interfere with DNA replication and transcription. This property is valuable in the development of anticancer agents .
In Silico ADMET Profiles
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles have been generated for this compound, providing insights into its pharmacokinetics and pharmacodynamics. This is essential for predicting the safety and efficacy of the compound before clinical trials .
Anti-Proliferative Evaluations
The compound has undergone anti-proliferative evaluations to assess its ability to inhibit the growth of cancer cells. These studies are fundamental in the early stages of anticancer drug development .
Bioisosterism-Guided Drug Development
The compound’s structure has been used in bioisosterism-guided approaches to develop new medicinal agents. Bioisosterism involves the replacement of one part of a molecule with another, to retain biological activity while improving other properties .
PCAF Bromodomain Inhibition
The compound has been explored as an inhibitor of the PCAF bromodomain, a component involved in the regulation of gene expression. Inhibiting PCAF bromodomain is a potential therapeutic strategy for treating cancer .
Mechanism of Action
Target of Action
The primary target of the compound 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of c-Met kinase by 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide affects various biochemical pathways. Primarily, it disrupts the signaling pathways that promote cell growth and survival, leading to an anti-tumor effect .
Result of Action
The result of the action of 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide is a significant decrease in the proliferation of cancer cells. It exhibits excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
properties
IUPAC Name |
4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(thiophen-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c21-14-6-8-15(9-7-14)25-10-11-26-17(23-24-19(26)20(25)28)4-1-5-18(27)22-13-16-3-2-12-29-16/h2-3,6-12H,1,4-5,13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRADTYLBBPUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCCC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.